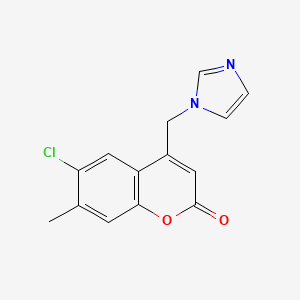
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate
Descripción general
Descripción
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a phthalimide group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.
Introduction of the Morpholine Ring: The phthalimide intermediate is then reacted with morpholine in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the phthalimide and morpholine groups.
Reduction: Reduced forms of the ester and phthalimide groups.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the phthalimide and morpholine groups.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways depending on its binding affinity and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- Benzyl carbamate
Uniqueness
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBKFZXBQXUAK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)


![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)
![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)




